(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid
Description
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3S)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
JMRUMNAUPGNUDB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=COC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- (S)-3-Amino-3-(furan-3-yl)propanoic acid or its derivatives as the chiral amino acid scaffold.
- Di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent.
- Suitable bases (e.g., sodium bicarbonate, triethylamine) to facilitate Boc protection.
Boc Protection Reaction
The Boc protection is generally performed by reacting the free amine of (S)-3-amino-3-(furan-3-yl)propanoic acid with Boc2O in an aqueous or organic solvent under mild basic conditions.
- Dissolve the amino acid in a mixed solvent system (e.g., dioxane/water or THF/water).
- Add a base such as sodium bicarbonate or triethylamine to maintain pH ~8-9.
- Slowly add Boc2O at 0°C to room temperature with stirring.
- Monitor the reaction by TLC or HPLC until completion.
- Acidify the reaction mixture to precipitate the product or extract with organic solvents.
- Purify by recrystallization or chromatography.
This method yields the Boc-protected amino acid with retention of stereochemistry at the α-carbon.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dioxane/water, THF/water | Mixed solvents improve solubility and reaction rate |
| Base | Sodium bicarbonate, triethylamine | Maintains mild basic pH to prevent side reactions |
| Temperature | 0°C to room temperature | Low temperature minimizes racemization |
| Boc2O Equivalents | 1.1 to 1.5 equivalents | Slight excess ensures complete amine protection |
| Reaction Time | 1 to 4 hours | Monitored by TLC/HPLC |
| Purification | Recrystallization or silica gel chromatography | To achieve >95% purity |
Alternative Synthetic Approaches
Asymmetric Synthesis of the Amino Acid Backbone
- The chiral center at C-3 is often introduced via asymmetric Michael addition or enzymatic resolution.
- For example, asymmetric conjugate addition of furan-3-yl nucleophiles to protected acrylate derivatives under chiral catalyst control.
- Subsequent hydrolysis and deprotection steps yield the free amino acid, which is then Boc-protected.
Direct Coupling Methods
- Coupling of furan-3-yl-substituted intermediates with Boc-protected amino acid derivatives using peptide coupling reagents (e.g., EDC, HATU) is less common but feasible.
- This approach might be employed for analog synthesis rather than primary preparation.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | (S)-3-amino-3-(furan-3-yl)propanoic acid | Chiral amino acid precursor |
| Boc protection | Boc2O, base (NaHCO3 or Et3N), dioxane/water, 0°C to RT, 1-4 h | Boc-protected amino acid, stereochemistry retained |
| Purification | Recrystallization or chromatography | >95% purity |
| Storage | 2–8°C dry, stock solutions at -20°C/-80°C | Stability maintained, avoid moisture |
Research Findings and Literature Support
- The Boc protection of amino acids bearing heteroaryl substituents such as furan rings is well-documented, with high yields and stereochemical retention reported in peer-reviewed synthetic organic chemistry literature.
- The mild reaction conditions prevent racemization, a critical factor for chiral amino acid derivatives.
- Analytical characterization (NMR, HPLC, MS) confirms the successful preparation and purity of the compound.
- Computational studies support the stability of the Boc-protected intermediate and its suitability for further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated amino acids.
Substitution: Free amino acids without the Boc protection.
Scientific Research Applications
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino acid moiety can participate in various biochemical interactions, influencing cellular pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- Furan vs. Thiophene’s larger atomic radius may enhance π-π interactions in hydrophobic binding pockets .
- CF₃-Phenyl vs. Hydroxyphenyl : The trifluoromethyl group increases lipophilicity (logP ~1.98–2.5 inferred from analogs), favoring membrane penetration, while the hydroxyl group introduces H-bonding, beneficial for target engagement but possibly reducing bioavailability .
- Halogenated Analogs : Iodophenyl derivatives (e.g., ) are precursors for Suzuki couplings, enabling modular synthesis of diverse inhibitors.
Physicochemical Properties
Notes:
Example Routes :
- Furan-3-yl Derivative: Likely synthesized via coupling of a Boc-protected β-amino acid precursor with a furan-3-yl boronic acid, analogous to iodophenyl derivatives in .
- Thiophene Analog () : Uses similar coupling strategies, with thiophene boronic acids.
- CF₃-Phenyl Analog : Introduced via trifluoromethylation reactions or pre-functionalized phenyl boronic acids .
Biological Activity
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid, often abbreviated as Boc-furan-3-yl-propanoic acid, is a chiral amino acid derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a furan ring, which contributes to its unique structural properties and biological interactions.
- Molecular Formula : C₁₂H₁₇NO₅
- Molecular Weight : 255.27 g/mol
- CAS Number : 1379846-08-8
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₅ |
| Molecular Weight | 255.27 g/mol |
| CAS Number | 1379846-08-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The furan ring enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.
Research indicates that this compound can serve as an inhibitor for specific enzyme classes, particularly those involved in metabolic pathways. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.
- Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways.
In Vitro Studies
Several studies have investigated the biological activity of this compound through in vitro assays:
- Antimicrobial Activity : In a study evaluating the compound's antimicrobial properties against Mycobacterium tuberculosis, it demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potential as a lead compound for tuberculosis treatment .
- Enzyme Interaction : Interaction studies revealed that the compound exhibits binding affinity towards cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that it could influence the pharmacokinetics of co-administered drugs.
Case Studies
A notable case study involved the synthesis of peptide antibiotics utilizing this compound as a building block. The synthesized peptides showed enhanced antibacterial activity against resistant strains of bacteria, underscoring the compound's utility in drug development .
Applications in Drug Development
Given its structural characteristics and biological activity, this compound has several potential applications:
- Drug Design : It serves as a scaffold for designing novel inhibitors targeting specific metabolic pathways.
- Prodrug Development : The compound's properties make it suitable for prodrug formulations that can be activated in specific biological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
